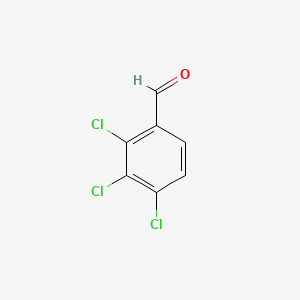

2,3,4-Trichlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOOOIUXYRHDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941047 | |

| Record name | 2,3,4-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19361-59-2 | |

| Record name | Benzaldehyde, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Trichlorobenzaldehyde

Catalytic Oxidation and Reduction Systems for Selective Formation of Aromatic Aldehydes (Conceptual)

The selective synthesis of aromatic aldehydes often relies on carefully controlled catalytic oxidation or reduction reactions. These methods are designed to be highly selective, preventing over-oxidation to carboxylic acids or over-reduction to alcohols.

Catalytic Oxidation: Catalytic oxidation is a cornerstone of green chemistry, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide (H₂O₂). pharmacyjournal.in The goal is to convert functional groups like methyl or alcohol moieties into aldehydes. For instance, a substituted toluene (B28343) can be converted to the corresponding benzaldehyde (B42025) through a two-step process involving initial chlorination followed by hydrolysis and air catalytic oxidation. google.com Modern approaches focus on direct oxidation using metal-based catalysts. pharmacyjournal.innih.gov

Tungstate-based catalysts have been shown to effectively oxidize a wide range of alcohols to aldehydes using tert-Butyl hydroperoxide (TBHP) as the oxidant. nih.gov

Iron and Manganese catalysts are also of interest for their ability to use H₂O₂ as an oxidant, mimicking biological processes. pharmacyjournal.in

Ruthenium catalysts , such as RuCl₃, paired with an oxidant like sodium periodate (B1199274) (NaIO₄), provide an efficient method for oxidizing sulfides, a principle that extends to other oxidative transformations. acsgcipr.org

The key challenge in these systems is to halt the reaction at the aldehyde stage, which can be achieved by carefully selecting the catalyst, oxidant, and reaction conditions. pharmacyjournal.in

Catalytic Reduction: Selective reduction is equally important, particularly when starting from more highly oxidized functional groups like carboxylic acids, esters, or nitriles.

Diisobutylaluminium hydride (DIBALH) is a widely used reducing agent for the partial reduction of esters and nitriles to aldehydes at low temperatures. google.com Its steric bulk and reactivity profile allow the reaction to be stopped at the aldehyde stage before further reduction to the alcohol occurs. google.com

Catalytic Hydrogenation can also be employed, though it requires highly selective catalysts to prevent the reduction of the aldehyde product to an alcohol.

Solvent-Free and Microwave-Assisted Protocols for Enhanced Synthesis Efficiency (Conceptual)

To improve the efficiency, safety, and environmental footprint of chemical syntheses, modern organic chemistry has increasingly adopted solvent-free and microwave-assisted techniques.

Solvent-Free Synthesis: Conducting reactions without a solvent, often referred to as neat or solid-state reactions, offers significant advantages. It reduces the generation of chemical waste, can simplify product purification, and may lower costs. iau.iroatext.com Many reactions, including the synthesis of various heterocyclic compounds and oxidations, can be performed under solvent-free conditions. nih.govresearchgate.netbeilstein-journals.org For example, the oxidation of sulfides to sulfoxides has been achieved using hydrogen peroxide and boric acid as a catalyst under solvent-free conditions. acsgcipr.org This approach minimizes the environmental impact and aligns with the principles of green chemistry. nih.gov

Microwave-Assisted Protocols: Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. oatext.combeilstein-journals.org This technique often leads to higher product yields, cleaner reactions with fewer side products, and enhanced energy efficiency compared to conventional heating methods. oatext.comrsc.org

Microwave irradiation is particularly effective for:

Accelerating reaction rates: The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently. oatext.com

Improving yields: Shorter reaction times can minimize the decomposition of reactants and products.

Enabling difficult syntheses: It has been successfully applied to the synthesis of various heterocyclic systems, such as triazoles and tetrahydrothiazepines, which can be challenging to form using conventional methods. beilstein-journals.orgrsc.org

These advanced protocols are conceptually applicable to the synthesis of 2,3,4-Trichlorobenzaldehyde, potentially offering more efficient and environmentally friendly alternatives to traditional methods. core.ac.uk

Reactivity and Reaction Mechanisms of 2,3,4 Trichlorobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The carbonyl group (C=O) in 2,3,4-trichlorobenzaldehyde is highly polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. libretexts.org This polarity is the foundation for a variety of addition reactions. Electrophiles are drawn to the oxygen, while nucleophiles attack the carbon, leading to the formation of new chemical bonds. libretexts.orgresearchgate.net

The reaction of this compound with primary amines is a classic condensation reaction that yields imines, also known as Schiff bases. youtube.comjetir.org This process is fundamental in organic synthesis for creating carbon-nitrogen double bonds (azomethine group). redalyc.org The reaction mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is typically followed by a series of proton transfer steps and the elimination of a water molecule to form the stable imine product. youtube.com The reaction is often catalyzed by acid. redalyc.org

The synthetic flexibility of this reaction allows for the creation of a diverse range of Schiff bases by varying the primary amine reactant. jetir.org These compounds are significant as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and as ligands in coordination chemistry. jetir.orgresearchgate.netnih.gov

| Primary Amine Reactant | Chemical Structure of Amine | Resulting Schiff Base Product Name |

|---|---|---|

| Aniline | C₆H₅NH₂ | N-(2,3,4-trichlorobenzylidene)aniline |

| Methylamine | CH₃NH₂ | N-(2,3,4-trichlorobenzylidene)methanamine |

| p-Chloroaniline | ClC₆H₄NH₂ | 4-Chloro-N-(2,3,4-trichlorobenzylidene)aniline |

| 2-Amino-4-(p-ethoxyphenyl)oxazole | C₁₁H₁₂N₂O₂ | N-(2,3,4-trichlorobenzylidene)-4-(4-ethoxyphenyl)oxazol-2-amine |

Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. wikipedia.orglibretexts.org A key requirement for a molecule to form an enolate and act as the nucleophilic partner is the presence of an acidic α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). libretexts.org

This compound lacks α-hydrogens and therefore cannot self-condense. However, it can act as the electrophilic acceptor in a "crossed" or mixed aldol condensation with another aldehyde or a ketone that does possess α-hydrogens. masterorganicchemistry.com When the partner is a ketone, this specific type of crossed aldol reaction is known as a Claisen-Schmidt condensation. libretexts.org In this reaction, a base removes an α-hydrogen from the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate typically undergoes dehydration upon heating to yield a stable α,β-unsaturated ketone, also known as a chalcone (B49325) derivative. wikipedia.orglibretexts.org

| Ketone Reactant (Enolate Source) | Resulting α,β-Unsaturated Ketone Product (Conceptual) |

|---|---|

| Acetone | 4-(2,3,4-trichlorophenyl)but-3-en-2-one |

| Acetophenone | 3-(2,3,4-trichlorophenyl)-1-phenylprop-2-en-1-one |

| Cyclohexanone | 2-(2,3,4-trichlorobenzylidene)cyclohexan-1-one |

The aldehyde group of this compound can be selectively transformed through both reduction and oxidation, provided that the reaction conditions are controlled to avoid affecting the chlorine substituents or the aromatic ring.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2,3,4-trichlorobenzyl alcohol. This is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov Care must be taken, as in some substituted benzaldehydes, intramolecular transesterification can be a side reaction; this can often be prevented by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might pose a higher risk of reacting with the chlorine atoms. Catalytic hydrogenation is another possibility, but it requires highly selective catalysts to prevent reduction of the aromatic ring or cleavage of the C-Cl bonds.

Selective Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2,3,4-trichlorobenzoic acid. This transformation requires an oxidizing agent that is strong enough to convert the aldehyde but not so harsh that it disrupts the chlorinated ring. Catalytic oxidation methods, which can utilize environmentally friendly oxidants like O₂ or H₂O₂, are often designed for high selectivity to prevent over-oxidation. Other common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid.

| Transformation | Starting Compound | Product | Conceptual Reagent Type |

|---|---|---|---|

| Selective Reduction | This compound | 2,3,4-Trichlorobenzyl alcohol | Mild hydride reducing agent (e.g., NaBH₄) |

| Selective Oxidation | This compound | 2,3,4-Trichlorobenzoic acid | Oxidizing agent (e.g., KMnO₄, Catalytic O₂) |

Aromatic Ring Reactivity and Directed Functionalization

The aromatic ring of this compound is electron-deficient due to the inductive effect of the three chlorine atoms and the electron-withdrawing nature of the aldehyde group. This electronic profile makes the ring susceptible to nucleophilic attack and enables specific metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings bearing a good leaving group, such as a halide. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The leaving group is then expelled, restoring the aromaticity of the ring. wikipedia.org

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.org In this compound, the aldehyde group (-CHO) acts as the activating EWG.

C4-Chloride: This chlorine is para to the aldehyde group. This is an ideal position for activation, making it a highly probable site for SNAr.

C2-Chloride: This chlorine is ortho to the aldehyde group. This is also an activating position, making this another likely site for substitution.

C3-Chloride: This chlorine is meta to the aldehyde group. An EWG in the meta position does not effectively stabilize the negative charge of the intermediate through resonance. Therefore, the C3-chloride is considered deactivated towards SNAr and is unlikely to be substituted under typical conditions. masterorganicchemistry.com

Thus, a reaction with a strong nucleophile (e.g., sodium methoxide, an amine) would be expected to selectively replace the chlorine atoms at the C2 and C4 positions.

| Position of Chlorine | Relation to Aldehyde Group | Activation Status | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | Activated | High |

| C3 | meta | Deactivated | Low / Unreactive |

| C4 | para | Activated | High |

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalysis, particularly using palladium, nickel, or iron-based systems, have made their use increasingly common. mdpi.comthieme-connect.denih.gov These reactions could potentially functionalize the C-Cl bonds of this compound.

Conceptual cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Reaction with an alkene, catalyzed by palladium, to form a substituted alkene.

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium halide), often catalyzed by iron or palladium, to form a C-C bond. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond, an alternative to SNAr.

The challenge in applying these reactions to this compound lies in achieving selectivity between the three different C-Cl bonds. Reactivity often follows the order C-I > C-Br > C-Cl, but electronic and steric factors within the molecule can influence which chlorine reacts preferentially. It is conceivable that specialized catalysts could be developed to target a specific position.

| Reaction Name | Coupling Partner | Catalyst Type (Conceptual) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Palladium | C(aryl)-C(aryl) |

| Kumada Coupling | Alkyl Grignard reagent | Iron / Palladium | C(aryl)-C(alkyl) |

| Heck Coupling | Alkene | Palladium | C(aryl)-C(alkene) |

| Buchwald-Hartwig Amination | Amine | Palladium | C(aryl)-N |

Multi-Component Reaction Sequences Involving this compound

Cyclocondensation Reactions for the Synthesis of Heterocyclic Frameworks

The reactivity of this compound is well-suited for cyclocondensation reactions that lead to the formation of various heterocyclic systems. These reactions are pivotal in medicinal chemistry and materials science due to the diverse biological and physical properties exhibited by heterocyclic compounds.

Imidazoles:

The synthesis of 2,4,5-trisubstituted imidazoles is a classic example of a multi-component reaction, often achieved through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). In this context, this compound can be employed to introduce the 2,3,4-trichlorophenyl moiety at the 2-position of the imidazole (B134444) ring. While specific literature on the use of this compound is not abundant, the general applicability of substituted benzaldehydes is well-established. For instance, the reaction of benzil, an aromatic aldehyde, and ammonium acetate (B1210297) in glacial acetic acid is a common route to produce 2,4,5-triarylimidazoles derpharmachemica.comijfmr.com. The synthesis of 1-hydroxy-2-aryl-imidazole derivatives has also been reported using substituted benzaldehydes, such as 2,4-dichlorobenzaldehyde, demonstrating the utility of halogenated aldehydes in forming these heterocycles nih.gov.

The general mechanism involves the initial condensation of the aldehyde with ammonia to form an imine, followed by reaction with the dicarbonyl compound and subsequent cyclization and oxidation to yield the aromatic imidazole ring. The use of various catalysts, including Lewis acids or ionic liquids, can facilitate this transformation semanticscholar.org.

Thiazoles:

Thiazole (B1198619) rings are another class of heterocycles accessible through MCRs involving aldehydes. The Hantzsch thiazole synthesis is a fundamental method that typically involves the reaction of an α-haloketone with a thioamide researchgate.net. A variation of this, a one-pot, three-component reaction, can utilize an α-haloketone, a thioamide (or thiourea), and an aldehyde. While direct examples featuring this compound are sparse, related studies have demonstrated the synthesis of 2-(trichlorophenyl)-1,3-thiazole derivatives. For example, a series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles were synthesized and evaluated for their biological activities, underscoring the feasibility of incorporating a trichlorophenyl group into the thiazole framework nih.gov. The reaction generally proceeds through the condensation of the aldehyde and the amino group of the thioamide or thiourea (B124793), followed by cyclization.

Furo[2,3-c]pyrazoles:

The synthesis of fused heterocyclic systems such as pyrano[2,3-c]pyrazoles, which are structurally related to furo[2,3-c]pyrazoles, often employs a four-component reaction. This reaction typically involves an aromatic aldehyde, hydrazine (B178648), a β-ketoester (like ethyl acetoacetate), and malononitrile (B47326) nih.govcore.ac.uk. The reaction sequence includes the formation of a pyrazolone (B3327878) intermediate from hydrazine and the β-ketoester, and a Knoevenagel condensation product from the aldehyde and malononitrile. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final fused heterocyclic product nih.gov. The use of various aromatic aldehydes is common in these syntheses, suggesting that this compound would be a viable substrate for producing the corresponding 4-(2,3,4-trichlorophenyl)-dihydropyrano[2,3-c]pyrazole derivatives beilstein-journals.orgorgchemres.org.

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Heterocycle | General Reactants | Role of Aldehyde | Catalyst/Conditions Example |

| Imidazole | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Forms the C2-substituent of the imidazole ring | Glacial Acetic Acid, Reflux derpharmachemica.comijfmr.com |

| Thiazole | α-Haloketone, Thiourea, Aldehyde | Condenses with thiourea to form an intermediate | Silica Supported Tungstosilisic Acid nih.gov |

| Pyrano[2,3-c]pyrazole | Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | Undergoes Knoevenagel condensation with malononitrile | Glycerol, 80 °C core.ac.uk |

Derivatization Strategies for Functional Materials and Surface Modification

The reactivity of the aldehyde group in this compound, combined with the presence of the polychlorinated aromatic ring, allows for its use in derivatization strategies aimed at creating functional materials and modifying surfaces.

Functional Polymer Synthesis:

Halogenated aromatic compounds are precursors for various functional polymers. This compound can be envisioned as a monomer or a modifying agent in polymer synthesis. For instance, it could be converted into a polymerizable monomer, such as a styrene (B11656) derivative, via a Wittig reaction researchgate.net. The resulting chlorinated styrene monomer could then be polymerized to yield polymers with specific properties conferred by the trichlorophenyl groups, such as high refractive index, thermal stability, or flame retardancy. These functional polymers have potential applications in advanced optical or electronic materials.

Another strategy involves grafting the aldehyde onto a pre-existing polymer backbone. For example, polymers containing primary amino groups can react with this compound to form Schiff base (imine) linkages, effectively tethering the trichlorophenyl moiety to the polymer chain scielo.br. This approach allows for the modification of the polymer's properties in a controlled manner.

Surface Modification:

The aldehyde group is a versatile handle for the covalent immobilization of molecules onto various surfaces, a key process in the development of sensors, microarrays, and other functional materials. Surfaces functionalized with primary amines or hydrazides can readily react with this compound to form stable imine or hydrazone linkages, respectively mdpi.comjetir.org. This process anchors the 2,3,4-trichlorophenyl group to the surface.

This type of surface modification can be used to:

Control Wettability: The introduction of the relatively hydrophobic trichlorophenyl group can alter the surface energy and wettability of a material.

Introduce Biocidal Properties: Halogenated aromatic compounds can exhibit antimicrobial properties. Immobilizing these groups on a surface could impart biocidal or anti-fouling characteristics.

Create Platforms for Further Reactions: The chlorine atoms on the benzaldehyde (B42025) ring can potentially serve as sites for subsequent chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for multi-step surface functionalization. For example, 2,3,5-Trichlorobenzaldehyde (B1294575) has been used for the labeling of amine groups on modified polymer films sigmaaldrich.com.

The formation of Schiff bases is a widely used method in surface chemistry. For example, new Schiff bases have been synthesized from the reaction of various substituted benzaldehydes (like 2-chlorobenzaldehyde) with diamines, and these molecules and their metal complexes often exhibit interesting biological and physical properties nih.govmdpi.com.

Table 2: Derivatization Strategies for this compound

| Strategy | Reaction Type | Potential Application |

| Functional Polymer Synthesis | Wittig reaction followed by polymerization | High refractive index polymers, flame retardant materials researchgate.net |

| Polymer Grafting | Schiff base formation with amine-functionalized polymers | Modification of polymer properties, e.g., thermal stability scielo.br |

| Surface Modification | Schiff base/hydrazone formation on functionalized surfaces | Control of wettability, creation of antimicrobial surfaces mdpi.comsigmaaldrich.com |

Applications of 2,3,4 Trichlorobenzaldehyde As a Key Synthetic Intermediate in Specialized Fields

Precursor in Pharmaceutical Synthesis Research

2,3,4-Trichlorobenzaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its utility spans across the development of agents targeting sodium channels, as well as in the creation of imidazole (B134444), thiazole (B1198619), and pyrimidine-based molecular frameworks for drug discovery programs.

Development of Sodium Channel Blockers and Related Medicinal Agents

While direct synthesis of sodium channel blockers from this compound is not extensively detailed in the provided search results, the synthesis of a key intermediate for the sodium channel blocker GW356194 has been noted to utilize 2,3,5-trichlorobenzaldehyde (B1294575), a positional isomer. sigmaaldrich.com This suggests that trichlorinated benzaldehydes are valuable starting materials for complex pharmaceutical agents. The synthesis of related medicinal compounds often involves multi-step reactions where the aldehyde group is transformed into other functional groups or used to construct a larger molecular scaffold. For instance, this compound can be converted to 2,3,4-trichlorobenzyl alcohol, a step that could be part of a longer synthetic route towards a pharmacologically active molecule. chemicalbook.com

Synthesis of Imidazole-Based Scaffolds for Drug Discovery Programs

Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The imidazole ring system is a common feature in many established drugs. nih.govresearchgate.net The synthesis of imidazole-based scaffolds can be achieved through various methods, such as the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs). mdpi.com While the direct use of this compound in these specific named reactions is not explicitly mentioned, aldehydes are fundamental precursors in many imidazole syntheses. wjpsonline.comorganic-chemistry.orgresearchgate.net For example, the Radziszewski reaction and its variations condense a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source to form substituted imidazoles. wjpsonline.com In this context, this compound can be envisioned as the aldehyde component, leading to the incorporation of the 2,3,4-trichlorophenyl moiety into the final imidazole scaffold. This substitution pattern can be critical for modulating the pharmacological activity of the resulting compound. The development of novel imidazole derivatives with potential anticancer activity often involves the synthesis of hybrid molecules, for instance, by linking the imidazole core to other pharmacophores like the 1,2,3-triazole ring. nih.gov

Table 1: Selected Synthetic Methods for Imidazole Scaffolds

| Synthesis Method | Key Reactants | Relevance of Aldehydes |

|---|---|---|

| Radziszewski Reaction | Dicarbonyl compound, aldehyde, ammonia | Aldehyde is a core component. wjpsonline.com |

| van Leusen Imidazole Synthesis | Aldimine (from an aldehyde and an amine), TosMIC | Aldehyde is a precursor to the aldimine. mdpi.com |

| Copper-Catalyzed Multi-Component Reaction | α-Azido chalcones, aryl aldehydes, anilines | Aryl aldehyde is a key reactant. organic-chemistry.org |

Role in the Elaboration of Thiazole Derivatives with Biological Relevance

Thiazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govresearchgate.net The synthesis of thiazoles often involves the reaction of a compound containing an N-C-S fragment, such as a thioamide, with an α-haloketone (Hantzsch synthesis) or related electrophiles. pharmaguideline.comresearchgate.net Aldehydes like this compound can be utilized in condensation reactions to form intermediates that are then converted to thiazoles. pharmaguideline.com For example, a 2-aminothiazole (B372263) can undergo a condensation reaction with an aromatic aldehyde to generate a new heterocyclic system. pharmaguideline.com The resulting thiazole derivatives bearing the 2,3,4-trichlorophenyl group can then be evaluated for their biological properties. Research has shown that thiazole derivatives with specific substitutions can exhibit significant biological activity. nih.govanjs.edu.iq

Table 2: Examples of Biologically Active Thiazole Derivatives

| Thiazole Derivative Type | Reported Biological Activity | Reference |

|---|---|---|

| 2-Acylamino-4-phenylthiazoles | Weak antiviral activity | researchgate.net |

| Chlorine-containing thiazoles | Potent antitumor activity | nih.gov |

| Naphthoquinone-thiazole hybrids | Antifungal activity | researchgate.net |

Intermediacy in the Synthesis of Pyrimidine (B1678525) Derivatives for Pharmacological Investigations

Pyrimidine derivatives are integral components of nucleic acids and are also found in numerous synthetic drugs with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. heteroletters.org The synthesis of pyrimidine rings can be achieved through various condensation reactions. heteroletters.org One common method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related compound. While the direct involvement of this compound in the primary pyrimidine ring formation is less common, it can be used to introduce the 2,3,4-trichlorophenyl group into the final molecule. For instance, chalcones, which are synthesized from an aldehyde and a ketone, can be reacted with thiourea (B124793) to form dihydropyrimidine (B8664642) derivatives. nih.govnih.gov Therefore, this compound can serve as the starting aldehyde for the synthesis of chalcones that are subsequently used to build the pyrimidine ring. The resulting pyrimidine derivatives can then be investigated for their pharmacological properties. nih.govnih.govrsc.orgnih.gov

Intermediate in Agrochemical Development and Synthesis

In the field of agrochemicals, this compound is a valuable intermediate, particularly in the synthesis of fungicides.

Synthesis Pathways for Fungicidal Compounds (e.g., Pydiflumetofen)

A notable application of a trichlorobenzaldehyde isomer is in the synthesis of the broad-spectrum fungicide Pydiflumetofen. wikipedia.orgnih.govfao.org The synthesis of Pydiflumetofen starts from 2,4,6-trichlorobenzaldehyde, a positional isomer of this compound. wikipedia.orgwikimedia.org The synthetic route involves a Henry reaction between the aldehyde and nitroethane to form a nitrostyrene. wikipedia.org This is followed by a series of transformations including reduction to a ketone, formation of a ketoxime, and subsequent reduction to the required amine. wikipedia.org This amine is then coupled with a pyrazole (B372694) carboxylic acid derivative to yield the final Pydiflumetofen molecule. wikipedia.org Although this specific example uses the 2,4,6-isomer, it highlights the importance of trichlorinated benzaldehydes as starting materials for complex, high-value agrochemicals. The substitution pattern on the phenyl ring is critical for the biological activity of the final product, and the use of different isomers like this compound could lead to the discovery of new fungicidal compounds with different efficacy or spectrum of activity. The development of new fungicides is crucial for modern agriculture to ensure crop quantity and quality. nih.gov Triazole-based fungicides, in particular, are widely used due to their high efficiency and broad spectrum. nih.govsolarchem.cn

Derivatization for the Production of Various Pesticidal Agents

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel pesticidal agents. The reactivity of the aldehyde functional group allows for the creation of various derivatives, including Schiff bases and triazoles, which have demonstrated significant biological activity.

Schiff bases, formed by the condensation reaction of an aldehyde with a primary amine, are a class of compounds known for their potential pesticidal properties. niscpr.res.insemanticscholar.orgbanglajol.info The synthesis of Schiff bases from this compound introduces a new range of molecular diversity for screening against various pests. While specific studies on the pesticidal activity of Schiff bases derived directly from this compound are emerging, the general efficacy of this class of compounds is well-documented. For instance, studies on Schiff bases derived from other aldehydes have shown moderate insecticidal activity at higher concentrations and notable anti-fungal and antibacterial properties at lower concentrations. niscpr.res.in

Furthermore, the triazole ring system is a well-established pharmacophore in many successful antifungal and pesticidal agents. nih.govcapes.gov.brull.es These five-membered heterocyclic compounds can be synthesized using precursors like this compound. The resulting triazole derivatives are being investigated for their ability to combat various agricultural pests. The fungicidal and plant growth regulatory properties of some triazole derivatives are particularly noteworthy. nih.gov

The exploration of this compound derivatives in the agrochemical field is an active area of research, with the potential to yield new and effective crop protection solutions.

Role in Materials Science and Polymer Functionalization Research

In the realm of materials science, this compound is utilized for its ability to modify and functionalize the surfaces of advanced polymers, thereby tailoring their properties for specific applications.

Surface Chemistry Modification of Advanced Fluoropolymers

Advanced fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their chemical inertness and low surface energy, which makes them highly desirable for many applications but also difficult to functionalize. researchgate.netnih.govwikipedia.org Chemical modification of these surfaces is often necessary to improve adhesion and biocompatibility. researchgate.netnih.gov While direct studies on the use of this compound for this purpose are not extensively documented, research on a closely related isomer, 2,3,5-trichlorobenzaldehyde, demonstrates the potential of this class of compounds. Specifically, 2,3,5-trichlorobenzaldehyde has been used for the labeling of amine groups on brominated and mercapto-modified poly(tetrafluoroethylene-co-hexafluoropropylene) thin films. This indicates that the aldehyde functionality on the trichlorinated benzene (B151609) ring can effectively participate in surface reactions on fluoropolymers. Such modifications can introduce new functional groups onto the polymer surface, paving the way for further chemical transformations and the attachment of other molecules. tianswax.com

Covalent Labeling Strategies for Amine-Functionalized Surfaces

The aldehyde group of this compound provides a reactive handle for the covalent labeling of surfaces that have been functionalized with primary amine groups. researchgate.netresearchgate.netmdpi.comnih.gov This reaction, forming a stable imine bond, is a fundamental strategy in surface chemistry for attaching specific molecules to a substrate. This technique is applicable to a wide range of materials that can be prepared with an amine-functionalized surface. The process typically involves the reaction of the amine-functionalized surface with the aldehyde, leading to the covalent attachment of the trichlorobenzaldehyde moiety. This can be a crucial step in a multi-step process to build complex surface architectures or to immobilize biomolecules. The efficiency of this reaction makes this compound a useful tool for researchers developing new functional materials and biosensors.

Contributions to Dyes and Pigments Precursor Chemistry

Below is an interactive data table summarizing the applications of this compound discussed in this article.

| Application Area | Specific Use | Key Reactive Site | Resulting Product Class |

| Pesticidal Agents | Synthesis of pesticidal compounds | Aldehyde group | Schiff bases, Triazoles |

| Materials Science | Surface modification of fluoropolymers | Aldehyde group | Functionalized polymers |

| Materials Science | Covalent labeling of amine surfaces | Aldehyde group | Surface-bound molecules |

| Dyes and Pigments | Precursor for colorants | Aromatic ring and aldehyde group | Azo pigments |

Advanced Spectroscopic and Computational Characterization of 2,3,4 Trichlorobenzaldehyde and Its Derivatives

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. psu.edu

For 2,3,4-trichlorobenzaldehyde, an XPS analysis would provide detailed information about the elemental composition and chemical states of carbon, oxygen, and chlorine on the surface of a sample. The survey scan would show peaks corresponding to the core levels of these elements. High-resolution spectra of each peak would reveal more detailed information about the chemical environment.

Carbon (C 1s): The C 1s spectrum would be complex, with resolvable peaks corresponding to the different types of carbon atoms in the molecule. The carbon atom of the carbonyl group (C=O) would appear at a higher binding energy compared to the aromatic carbons. The aromatic carbons bonded to chlorine would also exhibit a chemical shift to higher binding energy compared to those bonded only to carbon or hydrogen. researchgate.net

Oxygen (O 1s): The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen.

Chlorine (Cl 2p): The Cl 2p spectrum would show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit splitting. The binding energy of this doublet would be characteristic of chlorine covalently bonded to an aromatic ring. researchgate.netresearchgate.net

XPS is particularly valuable for studying the surface modification of materials with this compound or its derivatives. For example, if this compound is used to functionalize a surface, XPS can confirm its presence and provide information about the nature of the chemical bonding between the molecule and the substrate. harvard.eduresearchgate.net Studies on chlorinated aromatic hydrocarbons have utilized XPS to characterize the C-Cl bonds and quantify surface coverage. harvard.eduacs.org

Table 3: Conceptual XPS Binding Energies for this compound

| Element | Core Level | Chemical State | Conceptual Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (aromatic) | ~284.5 |

| C-Cl | ~285.5 - 286.5 | ||

| C=O | ~287.0 - 288.0 | ||

| Oxygen | O 1s | C=O | ~531.0 - 532.0 |

| Chlorine | Cl 2p₃/₂ | C-Cl (aromatic) | ~200.0 - 201.0 |

Note: These are conceptual values and can vary depending on the specific chemical environment and instrument calibration.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful tools to investigate the properties of molecules at the atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. scispace.commpg.de DFT has become a popular tool for calculating the properties of molecules, including optimized geometries, electronic structures, and vibrational frequencies. rsc.org

For this compound, DFT calculations can be employed to:

Determine the most stable conformation: By performing a geometry optimization, the lowest energy structure of the molecule can be found. This includes the determination of bond lengths, bond angles, and dihedral angles.

Analyze the electronic properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. multidisciplinaryjournals.com The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. multidisciplinaryjournals.com

Predict vibrational frequencies: The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. This provides a detailed understanding of the vibrational modes of the molecule.

DFT calculations have been widely applied to study the properties of related aromatic compounds, providing valuable insights into their structure and reactivity. multidisciplinaryjournals.comtytlabs.co.jp

Table 4: Conceptual DFT-Calculated Properties for this compound

| Property | Description |

| Optimized Geometry | Provides bond lengths (e.g., C-C, C-H, C-Cl, C=O) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicates chemical reactivity. |

| Vibrational Frequencies | Predicts the positions of IR and Raman bands corresponding to specific molecular vibrations (e.g., C=O stretch, C-Cl stretch). |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor) when bound to each other to form a stable complex. biorxiv.orgnih.gov This method is extensively used in drug discovery and to understand the mechanism of action of biologically active compounds.

Derivatives of this compound, such as Schiff bases, may exhibit biological activity by interacting with specific protein targets. Molecular docking simulations can be used to:

Identify potential binding sites: Docking can predict the most likely binding pocket on a receptor for a given ligand.

Predict the binding affinity: The docking score provides an estimate of the strength of the interaction between the ligand and the receptor.

Analyze the binding mode: Docking reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

By simulating the interaction of this compound derivatives with various receptors, researchers can gain insights into their potential biological targets and mechanisms of action. This information is crucial for the rational design of new compounds with improved activity and selectivity. The analysis of ligand-receptor interactions is a key component in understanding cellular communication and biological processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a chemical property. wikipedia.orgnih.gov QSAR is a predictive tool used in chemistry, biology, and toxicology to forecast the activities of new or untested chemicals. youtube.comyoutube.com

Conceptually, a QSAR study for a series of derivatives of this compound would involve the following steps:

Data Set Compilation: A set of molecules with known biological activities (e.g., enzyme inhibition, toxicity) would be gathered.

Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies from DFT), and topological indices.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.govyoutube.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources in the research and development process. QSAR models have been successfully developed for various classes of halogenated aromatic compounds to predict their biological activities and toxicities. nih.govresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 2,3,4 Trichlorobenzaldehyde

Development of Novel and Sustainable Synthetic Methodologies with Reduced Environmental Impact

The current synthesis of 2,3,4-Trichlorobenzaldehyde and related compounds often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic routes. This aligns with the broader goal in chemistry to design processes that are both economically viable and environmentally benign. nih.govresearchgate.net

Key areas for investigation include:

Catalytic Oxidation: Moving away from stoichiometric oxidants, research should focus on catalytic systems using environmentally safe oxidants like molecular oxygen or hydrogen peroxide. Developing selective catalysts that can oxidize a suitable precursor to this compound without leading to over-oxidation to the corresponding carboxylic acid is a critical challenge.

Green Solvents and Reaction Conditions: The exploration of alternative reaction media is paramount. Water, ionic liquids, and solvent-free reaction conditions represent promising avenues. sigmaaldrich.comnih.gov Techniques such as microwave-assisted or ultrasound-assisted synthesis could offer enhanced reaction rates, higher yields, and reduced energy consumption compared to conventional heating methods. chemicalbook.com

Atom Economy and Process Optimization: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) should be pursued. nih.gov This includes optimizing multi-step syntheses, such as those involving protection and deprotection steps, to minimize waste and simplify purification processes. nih.govgoogle.com For instance, the synthesis from precursors like 2,3,4-trichlorobenzyl alcohol or 2,3,4-trichlorobenzoic acid could be re-evaluated using modern, sustainable catalysts and reaction protocols. chemicalbook.comchemicalbook.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Aldehydes

| Feature | Conventional Methods | Green Chemistry Approaches |

| Oxidants | Stoichiometric, often heavy-metal based | Catalytic, O2, H2O2 |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, Solvent-free |

| Energy | Prolonged heating (reflux) | Microwave irradiation, Ultrasound |

| Byproducts | Often significant and hazardous | Minimized, less hazardous |

| Efficiency | Lower atom economy | Higher atom economy, fewer steps |

Exploration of Undiscovered Reactivity Profiles for Broadened Synthetic Utility

While this compound is known as a useful research chemical and intermediate, its full reactive potential remains untapped. chemicalbook.com The electron-withdrawing nature of the three chlorine atoms significantly influences the reactivity of both the aldehyde functional group and the aromatic ring, making it a candidate for a variety of chemical transformations. wiserpub.com

Future research should focus on:

Novel Condensation Reactions: Beyond standard Schiff base formation, its utility in multicomponent reactions could yield highly complex and diverse molecular architectures in a single step. These reactions are highly valued for their efficiency and ability to generate libraries of compounds for biological screening. nih.gov

Advanced Catalytic Transformations: Investigating the behavior of this compound in modern catalytic cycles is crucial. This includes its potential as a substrate in cross-coupling reactions, C-H activation, and asymmetric catalysis to produce chiral molecules of interest.

Cycloaddition Reactions: The potential for the aldehyde or derivatives to participate in cycloaddition reactions to form novel heterocyclic systems is an area ripe for exploration.

Derivatization: The aldehyde group can be transformed into a wide array of other functional groups (e.g., alcohols, nitriles, carboxylic acids). chemicalbook.comchemicalbook.com Systematically exploring these transformations can lead to a new family of 2,3,4-trichloro-substituted building blocks for medicinal chemistry and material science.

Expansion into Novel Material Science Applications Beyond Current Scope

The application of specifically substituted benzaldehydes in material science is a growing field, yet the potential of this compound remains largely unexplored. The unique electronic and steric properties conferred by the trichloro-substitution pattern could lead to materials with novel characteristics.

Promising research directions include:

Polymer Synthesis: this compound can be investigated as a monomer or a precursor to a monomer for the synthesis of new polymers. wiserpub.com Research on other benzaldehyde (B42025) derivatives has shown that they can be used to create polymers with interesting electrochromic and photochemical properties. researchgate.net The resulting polychlorinated polymers could exhibit enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde functionality is a key reactive handle for the construction of porous crystalline materials like MOFs and COFs. Using this compound as a building block could result in frameworks with tailored pore environments, where the chlorine atoms influence guest-host interactions and catalytic activity.

Functional Surfaces and Nanomaterials: The reactivity of the aldehyde allows it to be grafted onto surfaces or incorporated into nanomaterials. For example, related polychlorinated aromatic compounds have been studied in conjunction with carbon nanotubes for the selective adsorption of pollutants. nih.gov Similarly, this compound could be used to functionalize nanoparticles or surfaces to create sensors or specialized coatings.

Advanced Computational Design and Predictive Modeling for Targeted Synthesis and Application Development

Computational chemistry offers powerful tools to accelerate research and guide experimental efforts, saving time and resources. Applying these methods to this compound can provide deep insights and rationalize its chemical behavior.

Future avenues for computational research include:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for potential reactions involving this compound. This can help predict its reactivity, resolve ambiguities in experimental data, and design optimal conditions for new synthetic transformations. nih.gov

In Silico Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with specific desired properties. mdpi.comglobalresearchonline.net By modeling how changes in molecular structure affect electronic properties, solubility, or binding affinity to a biological target, researchers can prioritize the synthesis of the most promising candidates for applications in medicinal chemistry or materials science. mdpi.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of compounds derived from this compound. nih.gov Such predictive models are invaluable for screening large virtual libraries of compounds and identifying those with the highest potential for further investigation.

Table 2: Application of Computational Tools in this compound Research

| Computational Tool | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Modeling | Predict reactivity, understand reaction mechanisms, optimize synthetic conditions. |

| Molecular Docking | Drug Discovery | Simulate binding to biological targets, guide design of potential therapeutic agents. mdpi.comnih.gov |

| QSAR Modeling | Toxicology/Pharmacology | Predict biological activity and toxicity of derivatives. nih.gov |

| Kinetic Modeling | Process Chemistry | Develop robust kinetic models for enzymatic or chemical reactions to improve yield and efficiency. nih.gov |

Q & A

Q. What are the critical safety protocols for handling 2,3,4-Trichlorobenzaldehyde in laboratory settings?

- Methodological Answer : this compound is classified as a Skin Corrosion Category 1B substance, requiring strict handling precautions. Key measures include:

- Use of personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in corrosion-resistant containers (e.g., glass or polyethylene) under inert conditions to avoid air and light sensitivity .

- Emergency procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Q. Which analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use nonpolar solvents like isooctane for purity analysis, with optimized temperature gradients to resolve trichlorinated isomers .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm structural integrity, particularly focusing on aldehyde proton shifts and chlorine-induced deshielding effects .

Q. How can researchers mitigate hazards during synthetic workflows involving this compound?

- Methodological Answer :

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile aldehydes.

- Reactivity management : Avoid exposure to ignition sources (e.g., open flames) due to combustible properties .

- Waste disposal : Segregate halogenated waste and treat via incineration with scrubbing systems to prevent environmental release .

Advanced Research Questions

Q. How do paramagnetic ions influence the relaxation dynamics of this compound in multi-spin systems?

- Methodological Answer : Studies on analogous trichlorobenzaldehydes (e.g., 2,3,6-isomer) demonstrate that paramagnetic ions like Cu and Mn accelerate relaxation rates of long-lived spin states (LLS) via dipolar interactions. To replicate:

Q. What synthetic strategies are effective for synthesizing triazole derivatives from this compound?

- Methodological Answer : Adapt protocols for substituted benzaldehydes:

- Reaction setup : Reflux this compound (1 eq) with 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (1 eq) in absolute ethanol with catalytic glacial acetic acid (5 drops) for 4 hours.

- Workup : Evaporate solvent under reduced pressure, isolate the solid via vacuum filtration, and purify by recrystallization (ethanol/water).

- Characterization : Confirm cycloaddition via -NMR (disappearance of aldehyde proton at ~10 ppm) and LC-MS for molecular weight validation .

Q. How can researchers resolve contradictions in reactivity data for halogenated benzaldehydes under varying conditions?

- Methodological Answer :

- Controlled experiments : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) and compare outcomes using kinetic profiling (e.g., in situ IR monitoring).

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to assess electronic effects of chlorine substituents on aldehyde reactivity, focusing on LUMO energy and charge distribution .

- Cross-validation : Replicate conflicting studies with standardized reagents to isolate variables (e.g., trace metal impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.